2-(Quinolin-4-YL)acetic acid
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Description
“2-(Quinolin-4-YL)acetic acid” is a chemical compound that belongs to the quinoline family . The empirical formula of this compound is C11H9NO2 . It is a solid substance . Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs .
Synthesis Analysis
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .
Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The quinoline ring has been generally synthesized by various conventional named reactions . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .
Safety And Hazards
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
2-quinolin-4-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXINOHLQFUXLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590626 |
Source
|
Record name | (Quinolin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-4-YL)acetic acid | |
CAS RN |
109922-57-8 |
Source
|
Record name | (Quinolin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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